molecular formula C18H22N4 B14174760 1,1'-(2-Phenylethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrazole) CAS No. 918794-23-7

1,1'-(2-Phenylethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrazole)

Cat. No.: B14174760
CAS No.: 918794-23-7
M. Wt: 294.4 g/mol
InChI Key: YTPJQRRLLZTLHT-UHFFFAOYSA-N
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Description

Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane: is an organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features two 3,5-dimethyl-1H-pyrazole groups attached to a central benzylmethane moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane typically involves the reaction of 3,5-dimethylpyrazole with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl halide, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties, although more research is needed to confirm these effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane is unique due to its specific combination of benzyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

918794-23-7

Molecular Formula

C18H22N4

Molecular Weight

294.4 g/mol

IUPAC Name

1-[1-(3,5-dimethylpyrazol-1-yl)-2-phenylethyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C18H22N4/c1-13-10-15(3)21(19-13)18(12-17-8-6-5-7-9-17)22-16(4)11-14(2)20-22/h5-11,18H,12H2,1-4H3

InChI Key

YTPJQRRLLZTLHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(CC2=CC=CC=C2)N3C(=CC(=N3)C)C)C

Origin of Product

United States

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